4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide
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Overview
Description
4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxypropyl group, a nitro group, and a sulphonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe methoxypropyl group is then added via an alkylation reaction, and finally, the sulphonamide group is introduced through a sulphonation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
- 4-Hydroxy-N-(3-methoxypropyl)benzamide
- 4-Hydroxy-2-quinolones
- 3,4-Dimethoxyphenethylamine
Comparison: 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
79817-62-2 |
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Molecular Formula |
C10H14N2O6S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O6S/c1-18-6-2-5-11-19(16,17)8-3-4-10(13)9(7-8)12(14)15/h3-4,7,11,13H,2,5-6H2,1H3 |
InChI Key |
BPBAFZGGKPLCHG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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